An In-depth Technical Guide to the Synthesis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
An In-depth Technical Guide to the Synthesis of 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic Acid
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. This compound, possessing a core structure that merges a nicotinic acid moiety with a 5-methylisoxazole group via a thioether linkage, is a molecule of interest for medicinal chemistry and drug discovery programs, potentially as an analog to non-steroidal anti-inflammatory drugs (NSAIDs). This document details a convergent synthetic strategy, beginning with a retrosynthetic analysis to identify key intermediates. We then provide validated, step-by-step protocols for the synthesis of these precursors—2-chloronicotinic acid and (5-methylisoxazol-3-yl)methanethiol—followed by a detailed procedure for their final coupling. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deep, mechanistic understanding. All protocols are supported by characterization data, safety considerations, and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid (C₁₁H₁₀N₂O₃S) is a heterocyclic compound featuring a pyridine-3-carboxylic acid core. The strategic incorporation of the 5-methylisoxazole ring is significant; this motif is present in various pharmacologically active compounds, valued for its ability to act as a bioisostere and participate in hydrogen bonding. The thioether linkage provides a flexible yet stable connection between the two heterocyclic systems. While the specific biological activity of the title compound is not extensively documented in publicly available literature, its structural elements are reminiscent of the oxicam class of NSAIDs, such as Meloxicam, which also feature heterocyclic carboxamides.[1][2] This suggests its potential as a scaffold in the development of novel therapeutic agents.
This guide focuses on a convergent synthesis strategy, which offers greater efficiency and flexibility by preparing key fragments separately before their final assembly.
Retrosynthetic Analysis
The most logical disconnection point for the target molecule is the bond between the sulfur atom and the pyridine ring (C-S bond). This bond can be readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This retrosynthetic approach simplifies the complex target molecule into two more readily accessible key intermediates:
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Key Intermediate A: An electrophilic nicotinic acid derivative, specifically 2-chloronicotinic acid . The chlorine atom at the 2-position activates the ring for nucleophilic attack and serves as an excellent leaving group.
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Key Intermediate B: A nucleophilic sulfur-containing fragment, (5-methylisoxazol-3-yl)methanethiol .
The following diagram illustrates this retrosynthetic disconnection.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
This section provides detailed protocols for the preparation of the two essential building blocks identified in the retrosynthetic analysis.
Synthesis of Key Intermediate A: 2-Chloronicotinic Acid
2-Chloronicotinic acid is a widely used building block in organic synthesis. While several methods exist for its preparation, one of the most effective industrial methods involves the direct oxidation of 2-chloro-3-methylpyridine.[3] This approach is advantageous due to the availability of the starting material and the efficiency of the oxidation.
Reaction Scheme: 2-Chloro-3-methylpyridine → 2-Chloronicotinic Acid
Experimental Protocol:
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Rationale: This protocol utilizes a metal-catalyzed oxidation with oxygen, a green and cost-effective oxidant. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions. N-hydroxyphthalimide (NHPI) acts as a radical initiator to facilitate the oxidation of the methyl group.[4]
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Procedure:
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To a 500 mL high-pressure autoclave, add 2-chloro-3-methylpyridine (25.0 g, 0.196 mol), acetonitrile (250 mL), N-hydroxyphthalimide (NHPI) (3.2 g, 0.0196 mol), and a suitable metal salt catalyst such as cobalt(II) acetate (0.87 g, 0.0049 mol).
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Seal the autoclave and purge it with oxygen gas. Pressurize the vessel with oxygen to an initial pressure of 1.0 MPa.
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Begin vigorous stirring and heat the mixture to 80-90 °C. The reaction is exothermic, and the temperature should be carefully monitored.
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Maintain the reaction at this temperature for 18-24 hours. The progress can be monitored by the uptake of oxygen (pressure drop).
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
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Filter the resulting slurry to collect the solid product.
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Wash the filter cake with water (150 mL) to remove the catalyst and any water-soluble impurities.
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Dry the collected solid under vacuum at 60 °C to yield 2-chloronicotinic acid as a white to off-white solid.
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Data Summary: 2-Chloronicotinic Acid
| Parameter | Value |
|---|---|
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d₆) | δ 13.9 (br s, 1H), 8.55 (dd, 1H), 8.20 (dd, 1H), 7.60 (dd, 1H) ppm |
| ¹³C NMR (DMSO-d₆) | δ 165.8, 152.1, 150.5, 141.2, 124.9, 123.7 ppm |
Synthesis of Key Intermediate B: (5-Methylisoxazol-3-yl)methanethiol
The synthesis of this thiol intermediate is a multi-step process starting from the more readily available (5-methylisoxazol-3-yl)methanol. The strategy involves converting the hydroxyl group into a better leaving group (chloride), followed by displacement with a sulfur nucleophile. The use of thiourea provides a stable, solid intermediate (isothiouronium salt) that can be easily isolated and subsequently hydrolyzed to the thiol, minimizing the handling of the volatile and malodorous final product. This method is analogous to the synthesis of similar heterocyclic methanethiols.[5]
Reaction Scheme: (5-Methylisoxazol-3-yl)methanol → 3-(Chloromethyl)-5-methylisoxazole → S-[(5-Methylisoxazol-3-yl)methyl]isothiouronium chloride → (5-Methylisoxazol-3-yl)methanethiol
Experimental Protocol:
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Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole
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Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the release of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Dichloromethane (DCM) is used as an inert solvent.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (5-methylisoxazol-3-yl)methanol (11.3 g, 0.1 mol) in anhydrous DCM (150 mL).
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Cool the solution to 0 °C in an ice bath.
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Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(chloromethyl)-5-methylisoxazole is a pale yellow oil and can be used in the next step without further purification.[6]
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Step 2: Formation of the Isothiouronium Salt
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Rationale: Thiourea acts as the sulfur nucleophile. Its reaction with the alkyl chloride forms a stable, crystalline S-alkylisothiouronium salt. This salt is not volatile and has no odor, making it a convenient intermediate to handle. Ethanol is a suitable polar protic solvent for this reaction.
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Procedure:
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Dissolve the crude 3-(chloromethyl)-5-methylisoxazole from the previous step in ethanol (100 mL).
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Add thiourea (7.6 g, 0.1 mol) to the solution.
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Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. A white precipitate will form.
-
Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield the isothiouronium salt.
-
-
-
Step 3: Hydrolysis to (5-Methylisoxazol-3-yl)methanethiol
-
Rationale: Alkaline hydrolysis of the isothiouronium salt liberates the thiol. It is critical to perform this step under an inert atmosphere to prevent the highly reactive thiolate anion from oxidizing to form a disulfide byproduct.
-
Procedure:
-
Suspend the isothiouronium salt (0.1 mol) in degassed water (100 mL) in a flask under a nitrogen atmosphere.
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Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in degassed water (50 mL) dropwise while cooling the mixture in an ice bath.
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After addition, heat the mixture to 80 °C for 1 hour.
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Cool the reaction mixture to room temperature and acidify to pH 5-6 with cold 2M HCl.
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Extract the aqueous layer three times with diethyl ether (100 mL each).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Carefully remove the solvent under reduced pressure at low temperature to yield the crude thiol as a pungent oil. Purification can be achieved by vacuum distillation if necessary.
-
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Final Convergent Synthesis and Characterization
The final step involves the coupling of the two key intermediates. This SNAr reaction is the cornerstone of the entire synthetic strategy.
Caption: Final convergent step in the synthesis pathway.
Experimental Protocol:
-
Rationale: A polar aprotic solvent like dimethylformamide (DMF) is ideal for SNAr reactions as it effectively solvates cations but not anions, enhancing the nucleophilicity of the thiolate. An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate both the thiol and the carboxylic acid, forming the reactive thiolate and preventing unwanted side reactions. A moderate temperature is applied to overcome the activation energy barrier without causing decomposition.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloronicotinic acid (15.7 g, 0.1 mol) in DMF (200 mL).
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Add anhydrous potassium carbonate (34.5 g, 0.25 mol) to the solution and stir for 15 minutes.
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Add a solution of (5-methylisoxazol-3-yl)methanethiol (14.3 g, 0.1 mol) in DMF (50 mL) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring progress by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-cold water (800 mL).
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Acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath, then collect the solid product by filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid.
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Characterization of Final Product
The structure of the final compound should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Data |
|---|---|
| Appearance | White or pale yellow solid |
| Molecular Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.27 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), 8.4 (dd, 1H, Pyr-H6), 7.9 (dd, 1H, Pyr-H4), 7.1 (dd, 1H, Pyr-H5), 6.2 (s, 1H, Isox-H4), 4.5 (s, 2H, S-CH₂), 2.4 (s, 3H, CH₃) ppm |
| ¹³C NMR (DMSO-d₆) | δ ~167 (COOH), 169 (Isox-C5), 160 (Isox-C3), 158 (Pyr-C2), 151 (Pyr-C6), 139 (Pyr-C4), 121 (Pyr-C5), 118 (Pyr-C3), 102 (Isox-C4), 30 (S-CH₂), 12 (CH₃) ppm |
| Mass Spec (ESI-) | m/z 249.0 [M-H]⁻ |
Safety and Handling Considerations
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Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Thiols: (5-Methylisoxazol-3-yl)methanethiol is expected to have a strong, unpleasant odor. Handle in a fume hood and quench any residual thiol in glassware with bleach before washing.
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Solvents and Reagents: DMF is a reproductive toxin. Strong bases (NaOH) and acids (HCl) are corrosive. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
This guide has outlined a logical and efficient three-stage, convergent synthesis for 2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid. The strategy relies on the preparation of two key intermediates, 2-chloronicotinic acid and (5-methylisoxazol-3-yl)methanethiol, followed by their coupling via a nucleophilic aromatic substitution reaction. The detailed protocols and mechanistic rationales provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the reproducible synthesis of this valuable heterocyclic scaffold.
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